molecular formula C14H12N2 B8560518 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

Katalognummer: B8560518
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: UXIQKWLNZFXQDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pyridin-4-yl)-3,4-dihydroisoquinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a dihydroisoquinoline core, a privileged structure in pharmacology, fused to a pyridinyl moiety. This structure is closely related to ligands used in the synthesis of metal complexes with demonstrated cytotoxic activity against various tumor cell lines . Such complexes are known to induce apoptosis in cancer cells by triggering DNA damage, often caused by the overproduction of reactive oxygen species (ROS) . Furthermore, the 3,4-dihydroisoquinoline structure serves as a key precursor and core template in synthetic organic chemistry. It is a versatile intermediate for developing novel bioactive molecules, including anticonvulsant agents, as shown by the pharmacological evaluation of similar dihydroisoquinoline-triazole hybrids which exhibited significant activity in seizure models . Researchers also utilize this and related heterocycles in the design and development of enzyme inhibitors, such as Hedgehog acyltransferase (HHAT) inhibitors, for probing disease pathways . The compound is intended for research applications only, including as a building block in synthetic campaigns, a ligand in coordination chemistry, and a candidate for high-throughput biological screening.

Eigenschaften

Molekularformel

C14H12N2

Molekulargewicht

208.26 g/mol

IUPAC-Name

5-pyridin-4-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C14H12N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-5,7-8,10H,6,9H2

InChI-Schlüssel

UXIQKWLNZFXQDO-UHFFFAOYSA-N

Kanonische SMILES

C1CN=CC2=C1C(=CC=C2)C3=CC=NC=C3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline:

Compound Name Structural Features Biological Activity Synthetic Method Key References
This compound Pyridine at C5; 3,4-dihydro core Potential kinase/LAP inhibition (theoretical) Bischler-Napieralski synthesis
1-Substituted 3,4-Dihydroisoquinolines Substituents at C1 (e.g., alkyl, aryl) Anti-inflammatory, antihypertensive Reissert compound synthesis
3,4-Dihydroisoquinoline Reissert Compounds Cyanide and acyl groups at C1 Alkaloid synthesis intermediates pH-buffered cyanide/acylation
Phosphinylated Derivatives α-Amino phosphine oxide at C1 Chiral catalyst precursors Chiral phosphoric acid catalysis
6-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline Pyrazole-pyridine fused system Not reported (structural analogue) Multi-step heterocyclic coupling

Pharmacological Profile

  • Enzyme Inhibition: Unlike 1-substituted derivatives, which exhibit antiarrhythmic and catechol O-methyltransferase (COMT) inhibitory activity , this compound’s pyridine moiety may enhance selectivity for leucine aminopeptidase (LAP) or kinase targets due to π-π stacking interactions with aromatic enzyme pockets .
  • Anticancer Potential: Computational studies suggest that 3,4-dihydroisoquinoline derivatives with electron-withdrawing groups (e.g., pyridine) exhibit improved ADME profiles and antiproliferative activity compared to alkyl-substituted analogues .

Physicochemical Properties

  • Basicity: The pyridin-4-yl group reduces basicity (pKa ~5–6) compared to unsubstituted 3,4-dihydroisoquinoline (pKa ~8), influencing solubility and membrane permeability .
  • Luminescence: Unlike metal-organic frameworks (MOFs) derived from isoquinoline, this compound lacks conjugated luminescent systems, limiting its utility in optoelectronic applications .

Vorbereitungsmethoden

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is the most widely used method for constructing the 3,4-dihydroisoquinoline core. A representative synthesis involves:

  • Intermediate Preparation : N-(2-Phenylethyl)formamide derivatives are treated with polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 160–170°C for 12–18 hours .

  • Cyclization : The formamide intermediate undergoes intramolecular cyclization under acidic conditions to yield 3,4-dihydroisoquinoline.

  • Functionalization : Introducing the pyridin-4-yl group at position 5 is achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

Example :

  • Starting Material : N-(2-(4-Pyridyl)ethyl)benzamide

  • Conditions : PPA/P₂O₅, 170°C, 18 h

  • Yield : 76–95%

  • Characterization : 1H^1H NMR (CDCl₃): δ 2.68 (t, 2H, CH₂), 3.65 (t, 2H, CH₂), 7.23–8.56 (m, pyridyl and aromatic protons) .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for sterically hindered substrates. A two-step protocol reported by Sobarzo et al. (2006) involves:

  • Demethylation : 6,7-Dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline is treated with BBr₃ to yield the 7-hydroxy derivative .

  • Rearrangement : Microwave irradiation (150°C, 1 h) in acetonitrile with molecular sieves facilitates regioselective pyridin-4-yl incorporation .

Key Data :

  • Yield : 73% for 1-(pyridin-4-yl)-3,4-dihydroisoquinoline

  • MS (ESI) : m/z 209.1073 [M+H]⁺

Reductive Amination

A modified approach combines reductive amination and cyclodehydration:

  • Step 1 : Condensation of 2-(pyridin-4-yl)acetophenone with ammonium formate.

  • Step 2 : NaBH₄ reduction at 50°C for 0.5 h .

  • Step 3 : Bischler-Napieralski cyclization using POCl₃ or PPA .

Representative Data :

  • Intermediate : 3-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)propanenitrile

  • Yield : 86% after reduction

  • Purity : >99% (HPLC)

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H functionalization offers regioselectivity:

  • Substrate : 3,4-Dihydroisoquinoline

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2,2'-Bipyridine

  • Conditions : 100°C, 24 h in DMF .

Outcome :

  • Yield : 62–70%

  • Scope : Tolerates electron-withdrawing and donating groups on pyridine .

Solid-Phase Synthesis

For high-throughput applications, resin-bound protocols are employed:

  • Resin : Wang resin functionalized with Fmoc-protected amine.

  • Coupling : Pyridin-4-ylacetic acid using HBTU/DIEA.

  • Cyclization : TFA/CH₂Cl₂ (1:1) for 2 h .

Performance Metrics :

  • Purity : 92–95% (LC-MS)

  • Yield : 65–72%

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Bischler-Napieralski 76–9512–18 hHigh yield, scalability
Microwave 731 hRapid, energy-efficient
Grignard 68–781 hDirect functionalization
Reductive Amination 863–5 hMild conditions
C–H Activation 62–7024 hAtom-economical
Solid-Phase 65–726–8 hHigh purity, combinatorial chemistry

Q & A

Basic: What are the optimal synthetic routes for 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline in laboratory settings?

Methodological Answer:
The Bischler-Napieralski reaction is a foundational method for synthesizing isoquinoline derivatives. For this compound, cyclization of an appropriately substituted phenethylamide precursor using phosphoryl chloride (POCl₃) or other dehydrating agents is recommended. Key steps include:

  • Precursor Design : Use a phenethylamide with a pyridinyl substituent at the C5 position to ensure regioselectivity during cyclization.
  • Optimization via DoE : Apply statistical Design of Experiments (DoE) to minimize trial-and-error by varying temperature, solvent polarity (e.g., toluene vs. DMF), and catalyst loading. This approach reduces experimental iterations while ensuring robust yield .
  • Post-Reaction Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the dihydroisoquinoline core.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and proton environments. For example, the pyridinyl protons resonate as distinct doublets (δ 8.5–9.0 ppm), while dihydroisoquinoline protons show splitting patterns indicative of ring saturation .
  • X-Ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., π-π stacking between pyridinyl and isoquinoline moieties). Single-crystal diffraction data should be refined using software like SHELX .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks and fragmentation patterns.

Advanced: How can computational reaction path search methods improve the synthesis of derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) coupled with reaction path sampling can predict transition states and intermediates. For example:

  • Reaction Mechanism Mapping : Identify energy barriers for cyclization steps to optimize temperature and catalyst selection.
  • Machine Learning Integration : Train models on existing reaction datasets to predict optimal solvent systems or substituent effects. ICReDD’s approach combines computational screening with experimental validation, creating a feedback loop to refine synthetic protocols .
  • Conformer Analysis : Use tools like CREST to assess conformational flexibility, which impacts reactivity and crystallization behavior .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

  • Controlled Replication : Systematically vary parameters (e.g., solvent, oxidant strength) while monitoring reaction progress via LC-MS.
  • Statistical Meta-Analysis : Apply multivariate regression to published datasets, isolating variables like steric hindrance or electronic effects from pyridinyl substituents.
  • In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to detect transient intermediates that may explain divergent outcomes .

Advanced: What reactor design considerations are critical for scaling up dihydroisoquinoline synthesis?

Methodological Answer:

  • Continuous Flow Systems : Improve heat transfer and mixing efficiency for exothermic cyclization steps. Use microreactors with immobilized catalysts to enhance reproducibility .
  • Membrane Separation : Integrate nanofiltration membranes to separate byproducts in real-time, reducing purification bottlenecks .
  • Process Simulation : Leverage Aspen Plus or COMSOL to model mass transfer limitations and optimize residence time .

Advanced: How does the electronic structure of this compound influence its biological interactions?

Methodological Answer:

  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity with targets like kinases or GPCRs. The pyridinyl group’s lone pairs may form hydrogen bonds with active-site residues .
  • SAR Studies : Synthesize analogs with substituents at C3/C4 to correlate electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups may enhance binding to hydrophobic pockets .
  • In Vitro Assays : Use fluorescence polarization or SPR to quantify binding kinetics, validating computational predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.